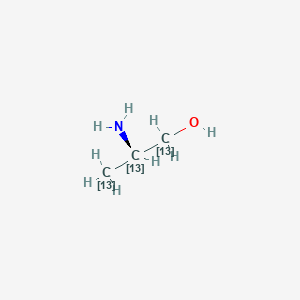![molecular formula C24H18S2 B12059926 2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole CAS No. 1134942-20-3](/img/structure/B12059926.png)
2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole typically involves multi-step organic reactions. One common method includes the cyclization of thiophene derivatives with appropriate aryl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired thieno2,3-fbenzothiole ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents used .
科学的研究の応用
2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers may explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the molecular context .
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and potential as a pharmaceutical agent.
Thieno[3,4-b]pyridine: Studied for its applications in materials science and organic electronics.
Uniqueness
2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
特性
CAS番号 |
1134942-20-3 |
|---|---|
分子式 |
C24H18S2 |
分子量 |
370.5 g/mol |
IUPAC名 |
2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C24H18S2/c1-15-3-7-17(8-4-15)21-11-19-13-24-20(14-23(19)25-21)12-22(26-24)18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
InChIキー |
DWVXIELPJDWPNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC3=CC4=C(C=C(S4)C5=CC=C(C=C5)C)C=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)


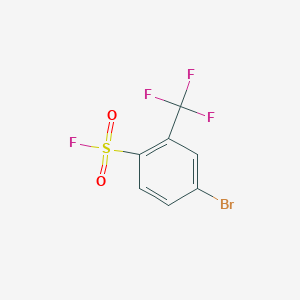

![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)
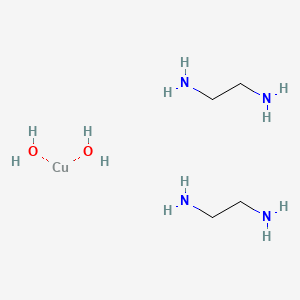
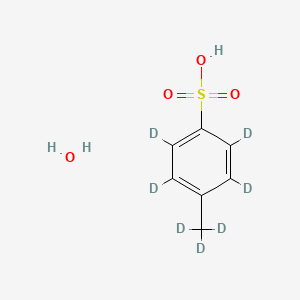
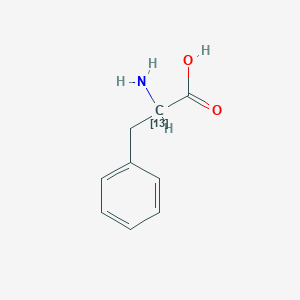


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
